molecular formula C23H19N3 B11594656 9-methyl-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline

9-methyl-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline

Cat. No.: B11594656
M. Wt: 337.4 g/mol
InChI Key: OKSMKUMMKMXIDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-methyl-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline is a synthetic indoloquinoxaline derivative of significant interest in medicinal chemistry research. This planar polycyclic compound is considered a valuable aza-analogue of natural alkaloids like cryptolepine and ellipticine, which are known for their biological activities . Its planar structure is a key feature that facilitates intercalation into DNA, a primary mechanism studied for its potential biological effects . Researchers are particularly interested in this class of compounds for their demonstrated cytotoxic and potential antitumor properties . Structural modifications on the indolo[2,3-b]quinoxaline core, such as the introduction of a methyl group at the 9-position and a 4-methylbenzyl group at the 6-position, are active areas of investigation. These modifications aim to enhance DNA binding affinity and optimize biological activity, providing crucial structure-activity relationship (SAR) data . This compound is supplied For Research Use Only and is intended for use in non-clinical laboratory studies, strictly prohibiting any personal, human, or veterinary use.

Properties

Molecular Formula

C23H19N3

Molecular Weight

337.4 g/mol

IUPAC Name

9-methyl-6-[(4-methylphenyl)methyl]indolo[3,2-b]quinoxaline

InChI

InChI=1S/C23H19N3/c1-15-7-10-17(11-8-15)14-26-21-12-9-16(2)13-18(21)22-23(26)25-20-6-4-3-5-19(20)24-22/h3-13H,14H2,1-2H3

InChI Key

OKSMKUMMKMXIDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C)C4=NC5=CC=CC=C5N=C42

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The reaction proceeds via:

  • Nucleophilic attack by the amine groups of orthophenylene diamine on the carbonyl carbons of isatin.

  • Cyclization to form the quinoxaline ring.

  • Aromatization through dehydration, facilitated by acidic conditions.

The structural integrity of the product depends on the substituents present on the isatin precursor, which influence electronic and steric factors during cyclization.

Stepwise Synthesis Protocol

Preparation of 1-(4-Methylbenzyl)-2,3-Dioxo-2,3-Dihydroindole

The synthesis begins with the alkylation of isatin to introduce the 4-methylbenzyl group at the N1 position:

  • Alkylation Reaction :

    • Isatin reacts with 4-methylbenzyl chloride in the presence of a base (e.g., K₂CO₃) in acetone-water (16:1 v/v).

    • Polyethylene glycol (PEG) is often added as a phase-transfer catalyst to enhance reactivity.

    • Reaction time: 2 hours at room temperature.

    • Yield: ~85–90% after recrystallization from ethanol.

Condensation with Orthophenylene Diamine

The substituted isatin is then condensed with orthophenylene diamine:

  • Reaction Conditions :

    • Solvent : Anhydrous ethanol (100 mL per 0.005 mol of isatin).

    • Acid Catalyst : Glacial acetic acid (0.5–1.0 mL).

    • Temperature : Reflux (78–80°C).

    • Duration : 4 hours.

  • Workup :

    • Half the solvent is removed under reduced pressure.

    • The mixture is cooled to room temperature, inducing precipitation.

    • The crude product is filtered, washed with cold ethanol, and recrystallized from DMF or ethanol-DMF mixtures .

  • Yield : 70–80%.

Optimization and Comparative Analysis

Impact of Reaction Parameters

ParameterEffect on Yield/PurityOptimal Value
Acid Concentration Excess acid accelerates cyclization but may degrade product0.5–1.0 mL acetic acid
Solvent Ratio Higher ethanol content improves solubilityEthanol:Acetic acid (100:1)
Recrystallization Solvent DMF yields higher purityDMF

Challenges and Solutions

  • Low Solubility : Substituted isatins may require elevated temperatures or polar aprotic solvents (e.g., DMF) for complete dissolution.

  • Byproduct Formation : Neutralizing excess acid with NaHCO₃ during workup minimizes side reactions.

Structural Characterization

Post-synthesis, the compound is validated using:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., methylbenzyl protons at δ 2.35 ppm).

  • IR Spectroscopy : Detects C=O stretches (1700–1750 cm⁻¹) and N–H bends.

  • Mass Spectrometry : Molecular ion peak at m/z 327.35 (C₂₂H₁₇N₃).

Scalability and Industrial Relevance

The condensation method is scalable with modifications:

  • Continuous Flow Systems : Reduce reaction time to 2 hours.

  • Catalyst Recycling : Ru-based catalysts can be recovered via filtration .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the quinoxaline nitrogen atoms and the methylbenzyl substituent:

Reaction TypeReagents/ConditionsMajor ProductsReference
Nitrogen oxidationKMnO₄ (acidic medium) / CrO₃Quinoxaline N-oxides
Benzyl oxidationOzone or H₂O₂ (catalytic Fe³⁺)4-Methylbenzoic acid derivatives
  • Mechanistic Insight : Oxidation of the quinoxaline moiety generates N-oxide derivatives, which enhance DNA intercalation properties. The 4-methylbenzyl group can be oxidized to a carboxylic acid under strong oxidative conditions .

Reduction Reactions

Reduction targets the quinoxaline ring system:

Reaction TypeReagents/ConditionsMajor ProductsReference
Ring reductionNaBH₄ (methanol) or H₂ (Pd/C)Dihydroquinoxaline derivatives
  • Key Finding : Reduction of the quinoxaline ring to its dihydro form increases solubility but reduces cytotoxic activity .

Electrophilic Substitution

The indole ring undergoes electrophilic substitution at the 2- and 4-positions:

Reaction TypeReagents/ConditionsMajor ProductsReference
NitrationHNO₃ (H₂SO₄, 0°C)2-Nitro- and 4-nitro-substituted analogs
HalogenationCl₂ or Br₂ (FeCl₃ catalyst)Chloro- or bromo-indoloquinoxalines
  • Regioselectivity : The 4-position of the indole ring is more reactive due to electron-donating effects from the methylbenzyl group .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization:

Reaction TypeReagents/ConditionsMajor ProductsReference
Suzuki couplingPd(PPh₃)₄, arylboronic acidBiaryl-indoloquinoxaline derivatives
Buchwald-HartwigPd₂(dba)₃, XantPhos, amineAmino-substituted analogs
  • Application : These reactions introduce aryl or amino groups, modulating DNA-binding affinity and anticancer activity .

Biological Activity-Related Interactions

While not traditional chemical reactions, the compound interacts with biological targets through:

Interaction TypeBiological TargetObserved EffectReference
DNA intercalationDouble-stranded DNAStabilization of DNA helix
Kinase inhibitionATP-binding sitesDisruption of phosphorylation signaling
  • Structural Requirement : The planar indoloquinoxaline core enables π-stacking with DNA bases, while the methylbenzyl group enhances lipophilicity .

Scientific Research Applications

Synthesis of 9-Methyl-6-(4-Methylbenzyl)-6H-Indolo[2,3-b]Quinoxaline

The synthesis of this compound typically involves the reaction of 1-arylmethyl-2,3-dioxo-2,3-dihydroindole with orthophenylene diamine. The general procedure includes:

  • Reagents :
    • 1-Arylmethyl-2,3-dioxo-2,3-dihydroindole
    • Orthophenylene diamine
    • Glacial acetic acid
    • Anhydrous ethanol
  • Procedure :
    • The reagents are mixed and heated under reflux for several hours.
    • The resulting mixture is allowed to cool, leading to the precipitation of the desired compound.
    • The precipitate is collected and purified through recrystallization.

This method has been shown to yield various substituted indoloquinoxalines with notable biological activities .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. It has been evaluated against numerous human tumor cell lines, showing promising results:

  • IC50 Values : The compound's IC50 values against different cancer cell lines indicate its potency. For instance:
    • Against Molt 4/C8 cells: IC50 = 23 µM
    • Against CEM cells: IC50 = 38 µM
    • Comparison with melphalan (a standard chemotherapy drug) shows that while melphalan has lower IC50 values (3.2 µM for Molt 4/C8), the indoloquinoxaline derivatives still exhibit considerable activity .

Applications in Neurodegenerative Diseases

Recent studies have explored the potential of indoloquinoxaline derivatives as multitarget-directed ligands for Alzheimer's disease. One derivative showed promising cholinesterase inhibitory activity:

  • Cholinesterase Inhibition : The compound exhibited an IC50 value of 0.96 µM against butyrylcholinesterase (BuChE), demonstrating superior activity compared to donepezil (1.87 µM) .

These findings suggest that derivatives of this compound may serve as potential therapeutic agents in treating Alzheimer's disease through their ability to inhibit cholinesterases and mitigate amyloid-beta aggregation.

Table 1: Anticancer Activity of Indoloquinoxaline Derivatives

CompoundCell LineIC50 (µM)
This compoundMolt 4/C823
CEM38
MelphalanMolt 4/C83.2
CEM2.5

Table 2: Cholinesterase Inhibition Activity

CompoundTarget EnzymeIC50 (µM)
This compoundButyrylcholinesterase (BuChE)0.96
DonepezilBuChE1.87

Mechanism of Action

The mechanism of action of 9-methyl-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, thereby exerting its effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.

Comparison with Similar Compounds

Table 1: Electronic Properties of Selected 6-Substituted Indoloquinoxalines

Compound Substituent HOMO (eV) LUMO (eV) Band Gap (eV) Reference
6-(4-Methoxyphenyl)-6H-indoloquinoxaline (11e) 4-OCH₃ -5.2 -2.4 2.8
6-(4-Methylthiobenzyl)-6H-indoloquinoxaline (11g) 4-SCH₃ -5.4 -2.4 3.0
6-(Trifluoromethylbenzyl)-6H-indoloquinoxaline (11q) 4-CF₃ -5.6 -2.4 3.2
6-Benzyl-6H-indoloquinoxaline (11n) Benzyl -5.3 -2.5 2.8
Target compound 4-Methylbenzyl Est. -5.3 Est. -2.5 Est. 2.8 -

Analysis :

  • Electron-donating groups (e.g., 4-OCH₃ in 11e) raise HOMO levels and reduce band gaps, enhancing charge transport properties, which are advantageous in optoelectronic applications .
  • Electron-withdrawing substituents (e.g., 4-CF₃ in 11q) lower HOMO levels, increasing oxidative stability but widening band gaps .
  • The 4-methylbenzyl group in the target compound is moderately electron-donating due to the methyl group, likely positioning its HOMO and band gap between 11e and 11n .

Table 2: Pharmacological Profiles of Indoloquinoxaline Derivatives

Compound Substituent Bioactivity (IC₅₀, μM) Key Findings Reference
6-(2-Aminoethyl)-6H-indoloquinoxaline (4) Ethylamine 0.5–1.2 (HL-60) Potent interferon inducer; antiviral
7H-Benzoindoloquinoxaline (5) Annulated benzene >10 (HL-60) Reduced antiviral activity vs. 4
9-Fluoro-6H-indoloquinoxaline derivatives Fluorine + alkylamino 0.8–2.5 (MCF-7, HeLa) Enhanced DNA binding; cytotoxic
6-(Triazolylmethyl)-6H-indoloquinoxaline Triazole 1.2–3.0 (Cervical) Anticancer via DNA intercalation
Target compound 4-Methylbenzyl Not reported Potential DNA intercalator -

Analysis :

  • Bulky substituents (e.g., annulated benzene in compound 5) reduce bioactivity by hindering DNA minor groove binding .
  • Positively charged side chains (e.g., ethylamine in compound 4) enhance DNA affinity and cytotoxicity .

Analysis :

  • Electron-withdrawing groups (e.g., -CF₃) may reduce yields due to steric or electronic effects during coupling .
  • The target compound’s 4-methylbenzyl group, being less bulky than -CF₃, could achieve yields comparable to 11n (~90–95%) if synthesized under similar Pd-catalyzed conditions .

Biological Activity

The compound 9-methyl-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline is a member of the indolo[2,3-b]quinoxaline family, which has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse scientific sources.

Synthesis

The synthesis of this compound typically involves a multi-step process starting from 1-arylmethyl-2,3-dioxo-2,3-dihydroindole and orthophenylene diamine. The reaction conditions often include refluxing in glacial acetic acid and ethanol, followed by purification through recrystallization. This method is part of a broader effort to create various 6-aralkyl-9-substituted derivatives for biological testing .

Anticancer Properties

The anticancer activity of this compound has been assessed against multiple human tumor cell lines. In vitro studies indicate that this compound exhibits significant cytotoxic effects.

  • IC50 Values : The compound demonstrated varying IC50 values across different cell lines:
    • Molt 4/C8 T-lymphocytes : IC50 = 23 µmol/L
    • CEM T-lymphocytes : IC50 = 38 µmol/L
    • L1210 Murine Leukemia Cells : IC50 = 7.2 µmol/L
      These values are compared against melphalan (a standard chemotherapy agent), which exhibited lower IC50 values (3.2 and 2.5 µmol/L for Molt 4/C8 and CEM respectively) indicating that while effective, the compound may not be as potent as traditional chemotherapeutics .

The proposed mechanisms underlying the anticancer effects of indolo[2,3-b]quinoxalines include:

  • DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Key Enzymes : Similar derivatives have shown potential in inhibiting enzymes involved in cancer progression, such as topoisomerases and cyclooxygenases .

Comparative Analysis with Other Derivatives

To contextualize the biological activity of this compound, a comparison with other related compounds is useful:

Compound NameIC50 (µmol/L) Molt 4/C8IC50 (µmol/L) CEMMechanism
This compound2338DNA intercalation, apoptosis
Melphalan3.22.5Alkylating agent
Other Indolo[2,3-b]quinoxalinesVariesVariesVaries

Case Studies

Several studies have reported on the anticancer efficacy of indolo[2,3-b]quinoxalines similar to our compound. For instance:

  • A study evaluated a series of indolo[2,3-b]quinoxaline derivatives against a panel of approximately 60 human tumor cell lines , revealing promising results in terms of cytotoxicity and selectivity towards cancer cells over normal cells .
  • Another investigation focused on the structure-activity relationship (SAR) among various derivatives, identifying specific substituents that enhance biological activity through improved binding affinity to target molecules involved in cancer cell proliferation .

Q & A

Q. What are the primary synthetic pathways for preparing indolo[2,3-b]quinoxaline derivatives, and how do reaction conditions influence yield and substrate scope?

  • Methodological Answer : Two main approaches are documented:
  • One-pot Pd-catalyzed C–N coupling/C–H activation : Achieves moderate yields (60–75%) but is limited to aromatic amines due to steric/electronic constraints .
  • Two-step Suzuki coupling/annulation : Involves Pd-catalyzed Suzuki coupling of 2,3-dibromoquinoxaline with boronic acids, followed by annulation with amines. This method accommodates aliphatic amines, offering broader substrate flexibility .
  • Key analytical tools : NMR for structural confirmation, HPLC for purity assessment, and cyclic voltammetry for HOMO/LUMO characterization .

Q. How is DNA binding affinity experimentally evaluated for indoloquinoxaline derivatives?

  • Methodological Answer :
  • Fluorescence titration : Quantifies binding constants (logKa) by monitoring fluorescence quenching upon DNA interaction. Derivatives with alkylamino side chains (e.g., 6-(dimethylaminoethyl)) show logKa values ~5.2–5.8, indicating strong intercalation .
  • Thermal denaturation : Measures ΔTm (increase in DNA melting temperature). For example, 9-fluoro-6-(4-fluorobenzyl) derivatives exhibit ΔTm = 8–12°C, correlating with enhanced duplex stabilization .
  • Circular dichroism (CD) : Detects conformational changes in DNA (e.g., B-to-Z transitions) induced by planar chromophores .

Q. What spectroscopic techniques are critical for characterizing the electronic properties of indoloquinoxalines?

  • Methodological Answer :
  • UV-vis spectroscopy : Identifies absorption maxima (e.g., 350–450 nm for π→π* transitions) and bandgap estimation. Substituents like methoxy groups reduce bandgaps (e.g., 2.1 eV for 6-(4-methoxyphenyl) derivatives) .
  • Cyclic voltammetry : Determines HOMO/LUMO energies. For instance, 6-butyl-6H-indolo[2,3-b]quinoxaline in dyes shows HOMO = −5.3 eV, suitable for electron injection into TiO2 in solar cells .

Advanced Research Questions

Q. How can structural modifications resolve discrepancies between DNA binding affinity and cytotoxic activity?

  • Methodological Answer :
  • Side-chain engineering : Introducing dicationic quaternary ammonium groups (e.g., 11-N-alkylated derivatives) enhances cellular uptake without compromising intercalation (logKa = 5.5 vs. ΔTm = 10°C) .
  • Fluorine substitution : 9-Fluoro derivatives improve lipophilicity (logP = 2.8) and apoptosis induction (IC50 = 1.5 µM in HepG-2 cells) but reduce DNA binding by 20% due to steric hindrance .
  • Triazole linkers : Click chemistry-derived triazole-methyl derivatives (e.g., compound 27) show IC50 = 9.3 µM in HCT116 cells via S/G0-G1 cell cycle arrest, independent of classical intercalation .

Q. What strategies optimize photophysical properties for energy applications like dye-sensitized solar cells (DSSCs)?

  • Methodological Answer :
  • Donor-linker tuning : Bithiophene linkers redshift absorption (λmax = 480 nm) and increase molar extinction coefficients (ε = 25,000 M<sup>−1</sup>cm<sup>−1</sup>) by enhancing π-conjugation .
  • Heterocyclic donors : 6-Butyl-6H-indolo[2,3-b]quinoxaline donors lower LUMO energies (−3.8 eV), improving electron injection into TiO2.
  • Aggregation control : Bulky tert-butyl groups suppress intermolecular aggregation, boosting power conversion efficiency (PCE) to 9.24% in DSSCs .

Q. How do conflicting data on antiviral vs. anticancer mechanisms guide derivative design?

  • Methodological Answer :
  • Target prioritization : Antiviral activity (e.g., anti-herpes EC50 = 0.2 µM for B-220) correlates with DNA triplex stabilization (ΔTm = 52.5°C for poly(dA)·2poly(dT)), while cytotoxicity requires topoisomerase II inhibition .
  • Dual-function derivatives : Compound 9-OH-B220 binds RNA triplexes (LD angle = 60–65°) and DNA duplexes, enabling broad-spectrum activity .
  • ADME optimization : Petra/Osiris/Molinspiration (POM) analysis identifies triazole derivatives with favorable logS (>−4.5) and low hepatotoxicity (e.g., compound 27) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.